2-(3-Bromo-4-fluorophenyl)-1-(6-bromopyridin-2-yl)ethanone
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Overview
Description
2-(3-Bromo-4-fluorophenyl)-1-(6-bromopyridin-2-yl)ethanone is an organic compound that belongs to the class of aromatic ketones. This compound features both bromine and fluorine substituents on its phenyl and pyridinyl rings, respectively. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-fluorophenyl)-1-(6-bromopyridin-2-yl)ethanone typically involves multi-step organic reactions. One common method might include:
Halogenation: Introduction of bromine and fluorine atoms into the aromatic rings.
Friedel-Crafts Acylation: Formation of the ethanone linkage between the phenyl and pyridinyl rings.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange or Grignard reagents for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-Bromo-4-fluorophenyl)-1-(6-bromopyridin-2-yl)ethanone can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound might be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or liquid crystals, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-1-(6-bromopyridin-2-yl)ethanone would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-chlorophenyl)-1-(6-bromopyridin-2-yl)ethanone
- 2-(3-Bromo-4-fluorophenyl)-1-(6-chloropyridin-2-yl)ethanone
- 2-(3-Chloro-4-fluorophenyl)-1-(6-bromopyridin-2-yl)ethanone
Uniqueness
The uniqueness of 2-(3-Bromo-4-fluorophenyl)-1-(6-bromopyridin-2-yl)ethanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms can affect the compound’s electronic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H8Br2FNO |
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Molecular Weight |
373.01 g/mol |
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-1-(6-bromopyridin-2-yl)ethanone |
InChI |
InChI=1S/C13H8Br2FNO/c14-9-6-8(4-5-10(9)16)7-12(18)11-2-1-3-13(15)17-11/h1-6H,7H2 |
InChI Key |
PAENEDFQUUHDDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(=O)CC2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
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